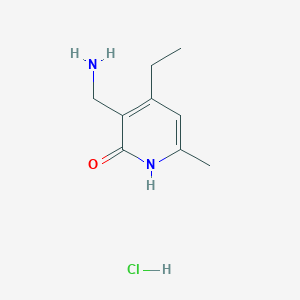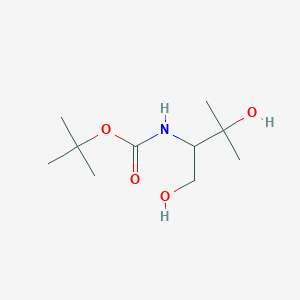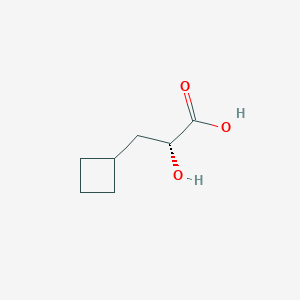![molecular formula C9H8BrN3O3 B7988102 ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B7988102.png)
ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.
Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: The reactions are carried out in large batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, allowing for more efficient production and better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study cellular processes and biochemical pathways.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways: this compound may affect various biochemical pathways, leading to changes in cellular processes.
Eigenschaften
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-6(10)13-7(5)8(14)11-4-12-13/h3-4H,2H2,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBALENQCJWMBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=O)N=CNN2C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2C(=O)N=CNN2C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B7988024.png)
![(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B7988032.png)




![4-oxo-1H-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B7988066.png)
![ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B7988067.png)




![6-chloro-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988118.png)

